Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
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Overview
Description
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol It is a derivative of octahydro-1,6-naphthyridine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
The synthesis of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves the reaction of octahydro-1,6-naphthyridine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents include alkyl halides and aryl halides.
Scientific Research Applications
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-N’-ethyl-N-[2-(methylsulfonyl)ethyl]octahydro-1,6-naphthyridine-6(2H)-carboximidamide: This compound has a similar core structure but different functional groups, which may result in different chemical and biological properties.
1-Benzyl-N’-ethyl-N-[2-(2-methoxyethoxy)ethyl]octahydro-1,6-naphthyridine-6(2H)-carboximidamide: Another derivative with variations in the substituents, leading to unique reactivity and applications.
1-Benzyl-N’-ethyl-N-[(4-methoxytetrahydro-2H-pyran-4-yl)methyl]octahydro-1,6-naphthyridine-6(2H)-carboximidamide: This compound also shares the octahydro-1,6-naphthyridine core but has different substituents, which can affect its interaction with biological targets.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
ethyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
XJACCJHORRQXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCCN2 |
Origin of Product |
United States |
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